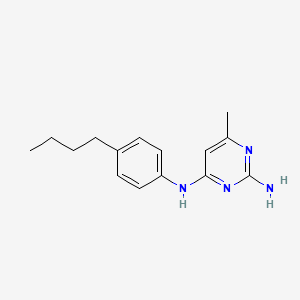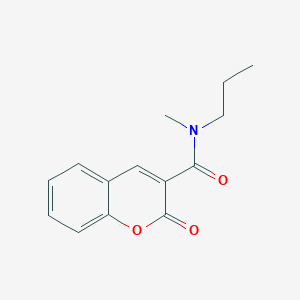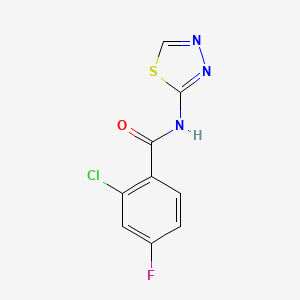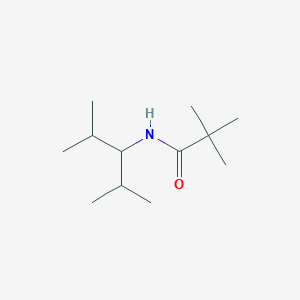
N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine, also known as PNU-159682, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. PNU-159682 belongs to the class of tyrosine kinase inhibitors and has been extensively studied for its anti-cancer properties.
Mecanismo De Acción
N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine works by selectively inhibiting the activity of tyrosine kinases, which are enzymes that play a crucial role in cell growth and proliferation. Tyrosine kinases are involved in various cellular processes, including cell differentiation, cell division, and cell migration. By inhibiting the activity of these enzymes, N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine has been shown to have a selective inhibitory effect on tyrosine kinases, which are enzymes that play a crucial role in cell growth and proliferation. By inhibiting the activity of these enzymes, N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine can prevent the growth and spread of cancer cells. N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine has also been shown to have a low toxicity profile, making it a promising candidate for further research and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine is its selective inhibitory effect on tyrosine kinases, which makes it a promising candidate for the development of targeted cancer therapies. N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine also has a low toxicity profile, which makes it suitable for further research and development. However, one of the limitations of N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine. One potential application of N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine is in the development of targeted cancer therapies. N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine could be used in combination with other anti-cancer drugs to enhance their efficacy and reduce their toxicity. Another potential application of N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine is in the treatment of other diseases that are characterized by abnormal tyrosine kinase activity, such as autoimmune diseases and inflammatory disorders. Further research is needed to explore these potential applications of N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine.
Métodos De Síntesis
The synthesis of N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine involves the reaction of 4-butylphenylhydrazine with 2,4-dichloro-5-methylpyrimidine in the presence of a base. The resulting intermediate is then reacted with 2,6-difluorobenzonitrile to obtain the final product. The synthesis of N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine has been optimized for high yield and purity, making it suitable for further research and development.
Aplicaciones Científicas De Investigación
N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine works by inhibiting the activity of tyrosine kinases, which are enzymes that play a crucial role in cell growth and proliferation. By inhibiting the activity of these enzymes, N~4~-(4-butylphenyl)-6-methyl-2,4-pyrimidinediamine can prevent the growth and spread of cancer cells.
Propiedades
IUPAC Name |
4-N-(4-butylphenyl)-6-methylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4/c1-3-4-5-12-6-8-13(9-7-12)18-14-10-11(2)17-15(16)19-14/h6-10H,3-5H2,1-2H3,(H3,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGQZQWUCKCAQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenyl)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B5375361.png)
![(1S,4S)-2-benzyl-5-(1H-1,2,3-triazol-5-ylcarbonyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B5375363.png)

![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[(3-hydroxy-3-methylbutyl)(methyl)amino]methyl}piperidin-2-one](/img/structure/B5375373.png)
![1-amino-N-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}cyclopropanecarboxamide hydrochloride](/img/structure/B5375380.png)


![N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-[5-oxo-2-(2-thienyl)cyclopent-1-en-1-yl]acetamide](/img/structure/B5375410.png)
![2,6-bis(2-hydroxyethyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5375417.png)
![1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-(3-methylphenyl)piperidine](/img/structure/B5375420.png)
![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-pyridin-2-ylpiperidine-3-carboxamide](/img/structure/B5375428.png)
![N-[(3-methyl-2-thienyl)methyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5375444.png)
![5-[4-(allyloxy)phenyl]-4-(4-chlorobenzoyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5375456.png)
![ethyl 2-[3-benzoyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5375464.png)